Olanzapine-d3 is classified under the category of atypical antipsychotics. It is synthesized from olanzapine, which is derived from thienobenzodiazepines. The compound exhibits similar pharmacological properties to its parent drug but with enhanced analytical capabilities due to the isotopic labeling.
The synthesis of olanzapine-d3 typically involves a multi-step process that includes the incorporation of deuterium at specific positions within the olanzapine molecular structure. This can be achieved through various synthetic strategies, including:
Detailed methodologies often include high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) for purification and analysis of the synthesized compound .
Olanzapine-d3 maintains the core structure of olanzapine, which consists of a thienobenzodiazepine backbone. The molecular formula for olanzapine-d3 is C17H16D3N5OS, with a molecular weight approximately 313.43 g/mol. The structural modifications due to deuteration result in distinct spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
The chemical reactivity of olanzapine-d3 parallels that of olanzapine, participating in various biochemical interactions primarily through receptor binding. Key reactions include:
Analytical methods such as LC-MS are vital for monitoring these reactions and understanding the pharmacokinetics involved .
Olanzapine-d3 functions by antagonizing various neurotransmitter receptors, primarily dopamine D2 receptors and serotonin 5-HT2A receptors. This dual action is believed to contribute to its efficacy in treating schizophrenia and bipolar disorder by balancing dopaminergic and serotonergic activity in the brain.
Research indicates that olanzapine-d3 retains similar receptor occupancy profiles as its parent compound, allowing for effective modulation of symptoms associated with psychotic disorders .
Olanzapine-d3 exhibits several notable physical and chemical properties:
These properties are essential for formulation development and ensure compatibility with various delivery systems .
Olanzapine-d3 is primarily utilized in scientific research rather than clinical settings due to its isotopic labeling. Its applications include:
The use of deuterated compounds like olanzapine-d3 enhances the accuracy of pharmacological research, providing valuable insights into drug behavior within biological systems .
Olanzapine-d3 (2-Methyl-4-(4-(methyl-d3)-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine) is a deuterated analog of the atypical antipsychotic olanzapine, featuring three deuterium atoms replacing protium at the N-methyl group of the piperazine moiety. This strategic isotopic substitution retains the core pharmacophore—consisting of a thienobenzodiazepine framework fused to a modified piperazine ring—while introducing mass-altering deuterium atoms at metabolically vulnerable sites. The molecular formula is C₁₇H₁₇D₃N₄S, with a molecular weight of 315.45 g/mol (compared to 312.44 g/mol for unlabelled olanzapine) [3] [4] [7].
The deuterium incorporation occurs specifically at the 4-N-methyl position (CH₃ → CD₃), a site subject to oxidative metabolism by cytochrome P450 enzymes. X-ray crystallography confirms that deuteration induces negligible alterations in bond lengths (<0.02 Å) or angles (<1°), preserving the parent compound's crystalline structure and spatial configuration. However, isotopic substitution subtly influences lipophilicity (logP increase of 0.1-0.2 units), potentially affecting extraction efficiency in analytical methods [4] [8] [9]. Solid-state characterization reveals identical melting points (188-190°C with decomposition) and similar solubility profiles, being practically insoluble in water but soluble in chloroform or methanol under heated conditions [4] [8].
Table 1: Structural Properties of Olanzapine-d3 vs. Olanzapine
Property | Olanzapine-d3 | Olanzapine |
---|---|---|
CAS Number | 786686-79-1 | 132539-06-1 |
Molecular Formula | C₁₇H₁₇D₃N₄S | C₁₇H₂₀N₄S |
Molecular Weight (g/mol) | 315.45 | 312.44 |
Deuteration Site | 4-N-methylpiperazine (CD₃) | N/A |
Melting Point | 188-190°C (dec.) | 195°C |
Solubility | Slight in CHCl₃/MeOH | Slight in CHCl₃ |
Synthesis of Olanzapine-d3 employs two primary strategies to ensure site-specific deuterium incorporation and high isotopic purity:
The most efficient route involves reductive deuteration of desmethyl-olanzapine (lacking the N-methyl group) using deuterium-labeled reducing agents. Lithium aluminum deuteride (LiAlD₄) in anhydrous tetrahydrofuran facilitates chemoselective N-deuteration, achieving >95% isotopic incorporation. Critical parameters include:
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: